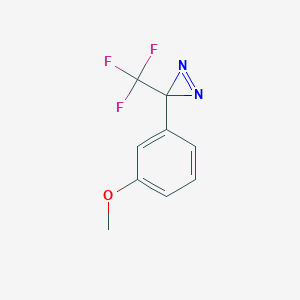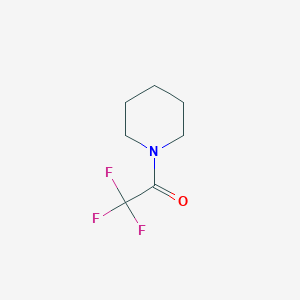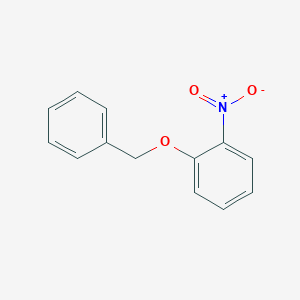
1-(Benzyloxy)-2-nitrobenzene
概要
説明
Synthesis Analysis
The synthesis of 1-(Benzyloxy)-2-nitrobenzene involves the benzylation of nitrobenzene derivatives and often employs catalytic systems or reagents that facilitate the introduction of the benzyloxy group into the aromatic ring. Gold-catalyzed stereoselective synthesis has been demonstrated as an effective method for producing azacyclic compounds from 1-alkynyl-2-nitrobenzenes through a redox/[2 + 2 + 1] cycloaddition cascade, indicating the synthetic versatility of nitrobenzene derivatives (Jadhav et al., 2011).
Molecular Structure Analysis
The molecular structure of 1-(Benzyloxy)-2-nitrobenzene and related compounds is characterized by the spatial arrangement of the benzyloxy and nitro groups on the benzene ring. X-ray crystallography studies, such as those on related nitrobenzene derivatives, provide insights into the conformation and arrangement of atoms within the molecule. For instance, the crystal structure of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol shows the inclination angles between the nitrobenzene and benzyloxy rings relative to the central benzene ring, demonstrating the molecular geometry of similar compounds (Ghichi et al., 2015).
Chemical Reactions and Properties
1-(Benzyloxy)-2-nitrobenzene undergoes various chemical reactions that exploit the reactivity of the nitro and benzyloxy functional groups. For example, the reduction of nitro groups to amines, substitution reactions, and cyclization processes are common. The organocatalytic syntheses of benzoxazoles and benzothiazoles using aryl iodide and oxone via C-H functionalization and C-O/S bond formation highlight the chemical reactivity of related nitrobenzene compounds (Alla et al., 2014).
Physical Properties Analysis
The physical properties of 1-(Benzyloxy)-2-nitrobenzene, such as melting point, solubility, and crystalline structure, are influenced by its molecular geometry and intermolecular forces. For example, the crystal structure and halogen bonds in similar nitrobenzene derivatives provide insight into their solid-state characteristics and phase transitions (Mossakowska & Wójcik, 2007).
Chemical Properties Analysis
The chemical properties of 1-(Benzyloxy)-2-nitrobenzene, such as its reactivity towards nucleophiles, electrophiles, and reducing agents, are determined by the presence and position of its functional groups. Studies on the reactivity and transformation of nitrobenzene derivatives, like the computational calculation of nitrobenzene and its derivatives, help in understanding the electronic structure and potential reactivity of these compounds (Maahury & Honey Amos, 2022).
科学的研究の応用
Summary of the Application
1-(Benzyloxy)-2-nitrobenzene is used in the synthesis of chalcone derivatives, which have wide applications in pharmaceutical and medicinal chemistry .
Methods of Application or Experimental Procedures
The compounds were synthesized by coupling with aromatic substituted aldehyde . The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
Results or Outcomes
The synthesized compounds were screened for antimicrobial activity .
2. Application in Liquid Crystal Materials
Summary of the Application
1-(Benzyloxy)-2-nitrobenzene is used in the synthesis of new liquid-crystalline compounds .
Methods of Application or Experimental Procedures
A novel Schiff base liquid crystal family, specifically new series of Schiff base liquid crystals, namely, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, In, are prepared and investigated in detail . The molecular structures of all synthesized compounds were established using different spectroscopic techniques .
Results or Outcomes
The molecular self-assembly was explored using differential scanning calorimetry (DSC) and polarized optical microscope (POM) . Depending on the length of the terminal alkyloxy chain, only one type of SmA phase with different stability was observed .
3. Application in Organic Chemistry
Summary of the Application
1-(Benzyloxy)-2-nitrobenzene is used in benzylic oxidations and reductions .
Methods of Application or Experimental Procedures
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .
Results or Outcomes
These observations reflect a general benzylic activation supported by the susceptibility of alkyl side-chains to oxidative degradation .
4. Application in Material Science
Summary of the Application
1-(Benzyloxy)-2-nitrobenzene is used in the synthesis of new compounds for Ullmann coupling reaction .
Methods of Application or Experimental Procedures
The synthesized 1-benzyloxy-2-iodo-4-tert-octylbenzene was further examined for its application in Ullmann coupling reaction for preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .
Results or Outcomes
These newly synthesized compounds were characterized by IR, GC, 1H NMR, 13C NMR, GC–MS, and HRMS .
5. Application in Organic Synthesis
Summary of the Application
1-(Benzyloxy)-2-nitrobenzene is used in the synthesis of benzyl ethers and esters .
Methods of Application or Experimental Procedures
2-Benzyloxy-1-methylpyridinium triflate (1) is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
Results or Outcomes
This article provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .
6. Application in Antioxidant and Antimicrobial Activity
Summary of the Application
1-(Benzyloxy)-2-nitrobenzene is used in the synthesis of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde .
Methods of Application or Experimental Procedures
Sixteen Co (II), Ni (II), Cu (II) and Zn (II) complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
Results or Outcomes
The compounds were evaluated for their in vitro antioxidant activity and found that the synthesized metal (II) complexes are highly potent . The compounds were also assayed for their in vitro antimicrobial activities against four bacterial strains and two fungal strains .
7. Application in Bioactive Molecules
Summary of the Application
1-(Benzyloxy)-2-nitrobenzene is used in the synthesis of coumarin-based derivatives as bioactive molecules .
Methods of Application or Experimental Procedures
The coumarin core (i.e., 1-benzopyran-2 (2 H )-one) is a structural motif highly recurrent in both natural products and bioactive molecules .
Results or Outcomes
Depending on the substituents and branching positions around the byciclic core, coumarin-containing compounds have shown diverse pharmacological activities, ranging from anticoagulant activities to anti-inflammatory, antimicrobial, anti-HIV and antitumor effects .
特性
IUPAC Name |
1-nitro-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWSXGRMDPBISP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352983 | |
| Record name | Benzyl 2-nitrophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-2-nitrobenzene | |
CAS RN |
4560-41-2 | |
| Record name | Benzyl 2-nitrophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

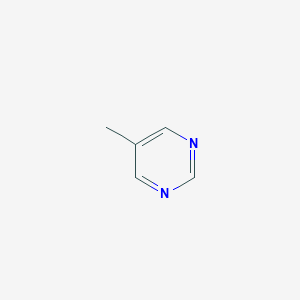

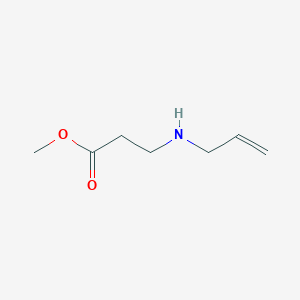
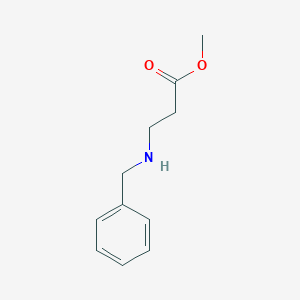
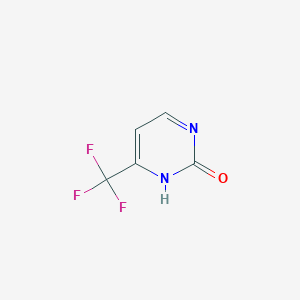
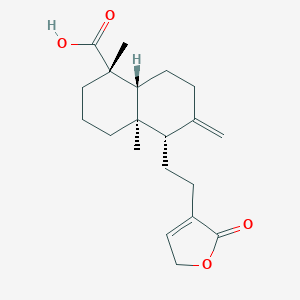
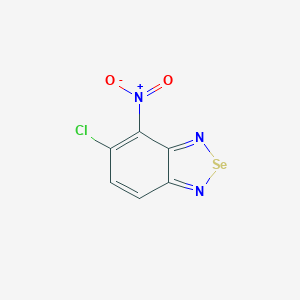
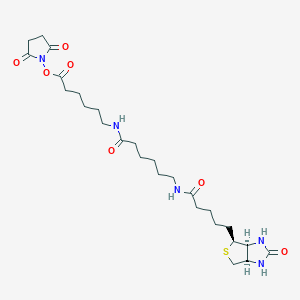
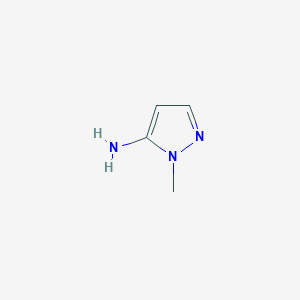
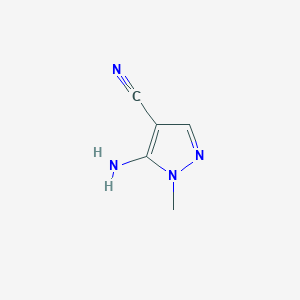
![2-Hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester](/img/structure/B16556.png)
![2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester](/img/structure/B16558.png)
